N,N-Dimethyl-2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-yloxy)ethanamine
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Description
N,N-Dimethyl-2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-yloxy)ethanamine is a useful research compound. Its molecular formula is C15H25BN2O3 and its molecular weight is 292.19. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Cadmium(II) Schiff base complexes synthesized with ligands, including a structure similar to N,N-Dimethyl-2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)ethanamine, have shown potential as corrosion inhibitors on mild steel. These complexes exhibited significant corrosion inhibition properties, as revealed by electrochemical impedance spectroscopy and potentiodynamic polarization. The study highlights a novel application bridging coordination chemistry with corrosion engineering (Das et al., 2017).
Anticancer Activities
Copper(II) complexes synthesized with derivatives structurally similar to this compound have been studied for their DNA binding/cleavage activity and cytotoxic effects against human breast adenocarcinoma cells. These complexes exhibit promising anticancer activities, with IC50 values showing comparable cytotoxic activities to the standard drug cisplatin (Mustafa et al., 2015).
Polymerization Control
Studies on the polymerization of isoprene mediated by SG1-based alkoxyamines demonstrated that solvents like pyridine, which shares structural features with the compound , result in increased polymerization rates and narrower molecular weight distributions. This suggests the compound's potential role in enhancing the control over polymerization processes (Harrisson et al., 2012).
Catalytic Asymmetric Synthesis
In the context of catalytic asymmetric synthesis, derivatives related to this compound have been employed in the enantioselective borane reduction of benzyl oximes, leading to the preparation of chiral amines. This showcases the compound's utility in the synthesis of asymmetric molecules with potential pharmacological applications (Huang et al., 2011).
Ethylene Oligomerization
Nickel(II) complexes chelated by (amino)pyridine ligands, including structures similar to the target compound, have been studied for their role in the ethylene oligomerization process. These studies offer insights into the compound's potential application in catalyzing ethylene to produce valuable industrial chemicals (Nyamato et al., 2016).
Properties
IUPAC Name |
N,N-dimethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]oxyethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O3/c1-14(2)15(3,4)21-16(20-14)12-9-13(11-17-10-12)19-8-7-18(5)6/h9-11H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTPTRDTRCXFMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.